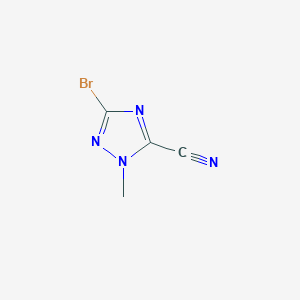
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile
Descripción general
Descripción
3-Bromo-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C3H4BrN3 . It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Molecular Structure Analysis
The molecular weight of 3-bromo-1-methyl-1H-1,2,4-triazole is 161.99 . The structure of this compound can be represented by the SMILES stringCn1cnc(Br)n1 . More detailed structural analysis would require specialized software or tools. Chemical Reactions Analysis
3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis
3-Bromo-1-methyl-1H-1,2,4-triazole is a solid compound . The molecular weight is 161.99 and the molecular formula is C3H4BrN3 . More detailed physical and chemical properties would require laboratory analysis.Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile and related compounds have been explored for their reactivity and potential in synthesizing diverse organic molecules. For instance, reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine have been studied, showcasing the formation of 3-amino-substituted derivatives in high yields. These reactions highlight the compound's utility in organic synthesis, particularly in generating amino-substituted derivatives that could serve as intermediates for further chemical transformations (Kalogirou & Koutentis, 2014).
Supramolecular and Coordination Chemistry
The broader family of 1,2,3-triazoles, to which this compound is related, is recognized for their unique supramolecular interactions. These interactions have facilitated extensive applications in supramolecular and coordination chemistry. The nitrogen-rich triazole core allows for diverse coordination modes, including hydrogen and halogen bonding, which can be exploited in designing novel materials and catalysts (Schulze & Schubert, 2014).
Materials Science
In materials science, the structural and electronic properties of halogenated triazoles, including compounds similar to this compound, have been investigated. These studies contribute to a deeper understanding of the compound's behavior in solid-state and solution, informing its potential applications in material synthesis and design (Claramunt et al., 2001).
Nanotechnology
The triazole cycloaddition reactions, part of the click chemistry toolkit, have been applied to functionalize surfaces of gold nanoparticles, indicating the potential of triazole derivatives in nanotechnology. This approach allows for the attachment of various functional groups to nanoparticle surfaces, expanding their utility in catalysis, sensor design, and biomedical applications (Fleming et al., 2006).
Safety and Hazards
The safety information available indicates that 3-bromo-1-methyl-1H-1,2,4-triazole may cause skin and eye irritation, and may be harmful if inhaled . It is classified as a combustible solid . More detailed safety and hazard information would be available in the compound’s Material Safety Data Sheet (MSDS).
Propiedades
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4/c1-9-3(2-6)7-4(5)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADMJXPDCHSGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)



![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)



![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1527103.png)

![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)
